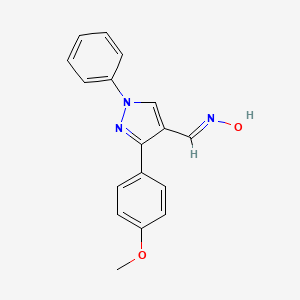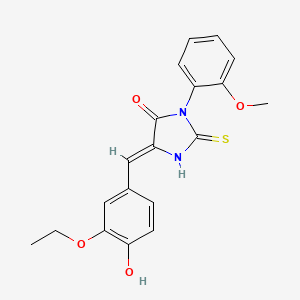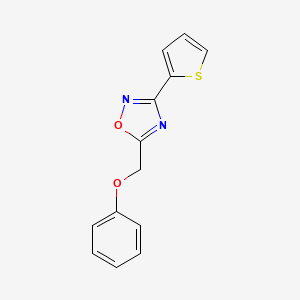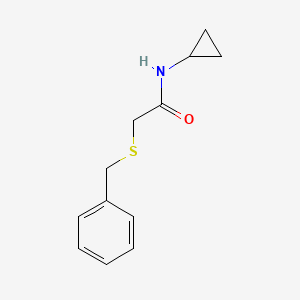
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves multi-step reactions, often including condensation, cyclocondensation, and reductive amination processes. For example, certain pyrazole derivatives have been synthesized through one-pot three-component cyclocondensation involving pyrazole-4-carbaldehyde derivatives, illustrating the complexity and versatility of synthesizing such molecules (Khalifa, Al-Omar, & Nossier, 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, is characterized by spectroscopic methods such as FT-IR, FT-NMR, and X-ray diffraction analysis. These techniques reveal the compound's crystal packing, intermolecular hydrogen bonds, and the spatial arrangement of functional groups, contributing to its chemical reactivity and physical properties. For instance, an L-shaped structure of a similar molecule was observed, with specific angles between different phenyl groups, illustrating the detailed geometric parameters that can influence the compound's behavior and interactions (Butcher, Jasinski, Prasad, Narayana, & Yathirajan, 2007).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, leading to the formation of complex structures with potential biological activities. For example, the direct reductive amination of aldehydes and ketones with metal hydride reagents is a common method to synthesize secondary and tertiary amines, demonstrating the compound's versatility in chemical synthesis and modification (Bawa, Ahmad, & Kumar, 2009).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular geometry and intermolecular interactions. For example, the crystal packing and hydrogen bonding patterns can significantly affect the compound's solvatochromic behavior and stability (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for forming diverse derivatives, are key aspects of pyrazole compounds. These properties are influenced by the electron distribution within the molecule, as indicated by frontier molecular orbital analysis, and the presence of specific functional groups that can undergo chemical transformations (Mary et al., 2015).
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Applications
Synthetic derivatives of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime have been investigated for their antimicrobial and antioxidant properties. For instance, a study demonstrated that compounds with methyl and methoxy substitutions exhibit significant in vitro antimicrobial activities. Additionally, these compounds also possess promising DPPH and hydroxyl free radical scavenging abilities, indicating their potential as antioxidants (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of novel derivatives. For example, the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline under neutral conditions has been described, leading to the formation of secondary amines with potential biological activity (Bawa, Ahmad, & Kumar, 2009).
Anti-inflammatory and Analgesic Activities
Derivatives of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been evaluated for anti-inflammatory and analgesic activities. A study synthesized a series of derivatives and found them to exhibit significant antioxidant and anti-inflammatory activities, with certain molecules showing action comparable to standard drugs (Sudha, Subbaiah, & Mahalakshmi, 2021).
Application in Synthesis of Complex Compounds
The compound and its derivatives serve as key intermediates in the synthesis of complex compounds. For instance, the use of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of heterocyclic compounds such as pyrazoles, which are evaluated for their biological activities, illustrates its versatility in organic synthesis (Ramadan, Sharshira, El Sokkary, & Morsy, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-9-7-13(8-10-16)17-14(11-18-21)12-20(19-17)15-5-3-2-4-6-15/h2-12,21H,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVZYXUZSQVZQA-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670750 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)




![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)

![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)

![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)